

Application of nosyl chloride in solid-phase peptide synthesis.

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Compound of Interest

Compound Name: *2-Nitrobenzenesulfonyl chloride*

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Introduction

In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount for achieving high-purity products.^[1] An ideal protecting group should be easy to introduce, stable throughout the synthesis cycles, and removable under specific, mild conditions that do not affect other protecting groups—a concept known as orthogonality.^{[2][3]} The 2-nitrobenzenesulfonyl (nosyl, Ns) group, introduced via nosyl chloride (**2-nitrobenzenesulfonyl chloride**), has emerged as a valuable tool, offering a unique orthogonal protection strategy, especially within the widely used Fmoc/tBu chemical approach.^{[1][4]}

The primary utility of the nosyl group in modern SPPS lies in its application for the site-specific N-alkylation, particularly N-methylation, of the peptide backbone.^{[5][6][7]} N-methylated peptides often exhibit enhanced pharmacological properties, including increased metabolic stability, improved membrane permeability, and modulated receptor affinity.^{[6][8]} The electron-withdrawing nature of the nitro group on the nosyl moiety increases the acidity of the sulfonamide proton, facilitating its clean deprotonation and subsequent alkylation directly on the solid support.^{[5][7]}

This document provides detailed application notes on the nosyl group's role in SPPS, comprehensive experimental protocols for its use, and a summary of relevant performance

data.

Core Principles and Advantages

- Orthogonality: The nosyl group is completely orthogonal to the two most common protecting group families in SPPS. It is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave tert-butyl (tBu) based side-chain protecting groups and the basic conditions (e.g., 20% piperidine in DMF) used for $\text{N}\alpha$ -Fmoc group removal.[1][9]
- Mild Deprotection: The Ns group is cleaved under mild, nucleophilic conditions using a thiol (e.g., 2-mercaptoethanol or thiophenol) and a mild base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate).[5][10] This allows for its selective removal without disturbing the peptide-resin linkage or other protecting groups.
- Facilitation of N-Alkylation: The nosyl group's ability to activate the amide N-H for deprotonation is its most significant advantage, enabling efficient on-resin N-methylation via methods like the Fukuyama-Mitsunobu reaction.[5][7]

Experimental Protocols

Protocol 1: $\text{N}\alpha$ -Nosylation of an Amino Acid

This protocol describes the protection of an amino acid's alpha-amino group with nosyl chloride for subsequent use in synthesis.

Materials:

- Amino Acid (1.0 eq)
- Nosyl Chloride (Ns-Cl, 1.1 eq)
- Sodium Carbonate (Na_2CO_3 , 2.5 eq)
- Solvent: 1,4-Dioxane/Water (1:1)
- 1M HCl solution
- Ethyl Acetate (EtOAc)

- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Dissolve the amino acid (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of dioxane and water.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of nosyl chloride (1.1 eq) in dioxane dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.
- Once complete, acidify the mixture to a pH of ~2 with 1M HCl.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude Ns-protected amino acid, which can be purified by recrystallization or column chromatography.

Protocol 2: On-Resin N-Methylation of a Nosyl-Protected Peptide (Fukuyama-Mitsunobu Method)

This protocol details the site-specific methylation of a peptide backbone amide nitrogen that has been previously protected with a nosyl group. This is typically performed after incorporating a nosylated amino acid into the peptide chain.

Materials:

- Nosyl-protected peptide-resin

- Triphenylphosphine (PPh_3 , 5.0 eq)
- Methanol (MeOH, 10.0 eq)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5.0 eq)
- Solvents: Anhydrous Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
- 2-Mercaptoethanol (β -ME, 10.0 eq)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 eq)

Procedure:

- Resin Swelling: Swell the Ns-protected peptide-resin in anhydrous THF in a peptide synthesis vessel.
- Methylation Reaction:
 - Dissolve PPh_3 (5 eq) and methanol (10 eq) in anhydrous THF.
 - Add this solution to the swelled resin and agitate gently for 2 minutes.
 - Add DIAD (5 eq) to the resin slurry and continue to agitate at room temperature for 10-30 minutes.[5]
- Washing: Drain the reaction solution and wash the resin thoroughly with THF (3x), DMF (3x), and DCM (3x) to remove all excess reagents.
- Nosyl Group Deprotection:
 - Prepare a deprotection solution of 2-mercaptopropanoic acid (10 eq) and DBU (5 eq) in NMP.[5]
 - Add the solution to the resin and agitate for 5 minutes.
 - Drain the solution and repeat the treatment one more time for 5 minutes.[5]

- Final Washing: Wash the resin thoroughly with NMP (5x) and DCM (5x). Dry the N-methylated peptide-resin under vacuum. The resin is now ready for the next coupling step in the SPPS sequence.

Protocol 3: On-Resin Deprotection of the Nosyl Group

This protocol is for the standalone removal of the nosyl protecting group from the N-terminus to allow for peptide chain elongation.

Materials:

- N α -Nosyl-peptide-resin
- Thiophenol (10.0 eq)
- Potassium Carbonate (K_2CO_3 , 5.0 eq) or DBU (5.0 eq)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the N α -Ns-peptide-resin in DMF.
- Deprotection Cocktail: Prepare a solution of thiophenol (10 eq) and K_2CO_3 (5 eq) in DMF.
- Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. Monitor the reaction for completion (typically 30-60 minutes).
- Washing: Drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to ensure complete removal of the thiol and byproducts. The resin is now ready for the next coupling cycle.

Quantitative Data Summary

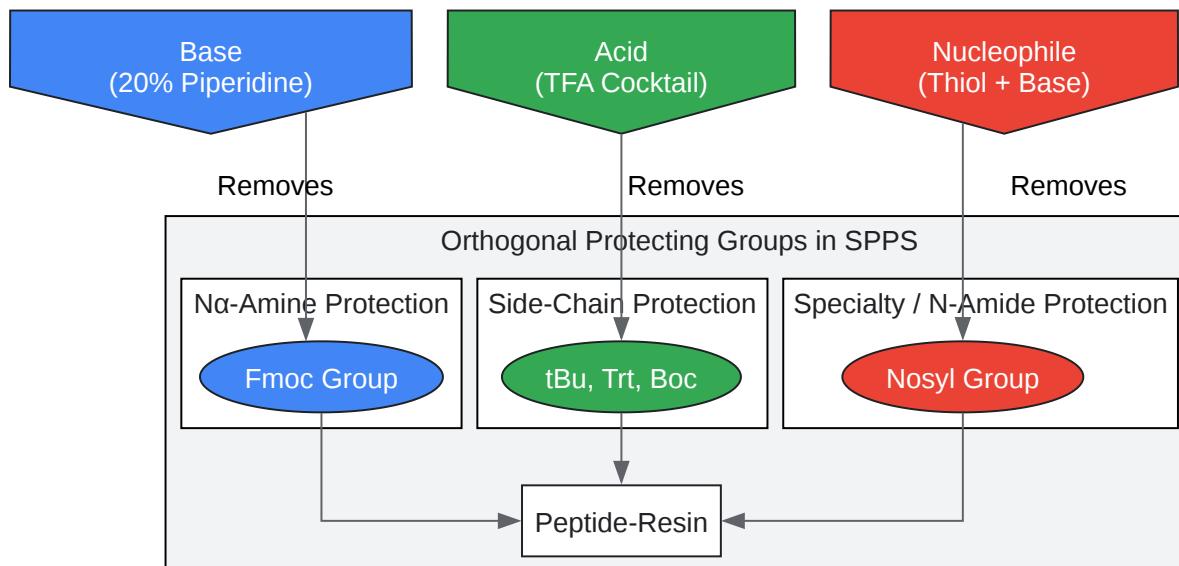
The following table summarizes quantitative data reported for reactions involving the nosyl group in peptide synthesis. Yields in SPPS are highly sequence-dependent, but these values provide a general benchmark for the efficiency of the described chemical transformations.[\[11\]](#) [\[12\]](#)

Reaction Type	Reactants & Conditions	Yield/Purity	Reference
Solution-Phase Dipeptide Coupling	Ns-D-Ala-Cl + L-Val-OMe in CHCl ₃ /aq. NaHCO ₃	71%	[13]
Solution-Phase Dipeptide Coupling	Ns-D-Ala-Cl + D-Val-OMe in CHCl ₃ /aq. NaHCO ₃	78%	[13]
On-Resin N-Methylation	Resin-bound cyclic peptide, LiOtBu, CH ₃ I	Near complete conversion	[14]
Solid-Phase Synthesis of Fmoc-N-Me-AA-OH	Biron-Kessler method on 2-CTC resin	High yield and purity	[7]

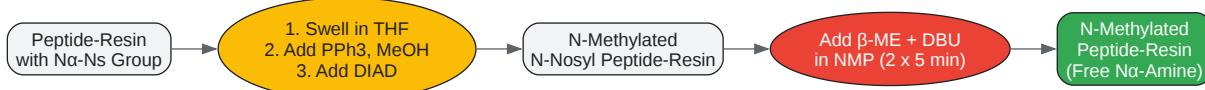
Visualizations

Logical & Experimental Workflows

The following diagrams, generated using DOT language, illustrate the key concepts and workflows associated with the use of the nosyl group in SPPS.

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Caption: Orthogonality of Fmoc, tBu, and Nosyl protecting groups.

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Caption: On-resin N-methylation and nosyl deprotection workflow.

Caption: Simplified mechanism of nosyl group deprotection by a thiolate.

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